![molecular formula C12H26O8S4 B13811879 Methyl-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B13811879.png)
Methyl-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12-TETRAOXATETRADECANE-1,14-DIYL-BIS-METHANETHIOSULFONATE is a chemical compound with the molecular formula C12H26O8S4 and a molecular weight of 426.59 g/mol . It is known for its use as a cross-linking reagent in various biochemical applications . The compound is characterized by its clear light yellow to light brown color and is sensitive to moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-TETRAOXATETRADECANE-1,14-DIYL-BIS-METHANETHIOSULFONATE typically involves the reaction of methanesulfonothioic acid with 3,6,9,12-tetraoxatetradecane-1,14-diol . The reaction is carried out in the presence of a suitable solvent such as dichloromethane, DMSO, or methanol . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent moisture from affecting the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity . The compound is typically stored in a refrigerator to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-TETRAOXATETRADECANE-1,14-DIYL-BIS-METHANETHIOSULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to thiol groups.
Substitution: The methanethiosulfonate groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol (DTT), and nucleophiles like amines . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, thiol compounds, and various substituted derivatives depending on the nucleophiles used .
Scientific Research Applications
3,6,9,12-TETRAOXATETRADECANE-1,14-DIYL-BIS-METHANETHIOSULFONATE is widely used in scientific research, particularly in the fields of:
Chemistry: As a cross-linking reagent for the synthesis of polymers and other complex molecules.
Biology: In the study of protein-protein interactions and the stabilization of protein structures.
Medicine: For the development of drug delivery systems and site-specific drug delivery.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to form cross-links between molecules. The methanethiosulfonate groups react with thiol groups on proteins or other molecules, forming stable disulfide bonds . This cross-linking ability is crucial for its applications in stabilizing protein structures and developing drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
3,6,9,12-Tetraoxatetradecane-1,14-diyl dimethanethiosulfonate: A similar compound with slight variations in its structure and reactivity.
Methanesulfonothioic acid derivatives: Compounds with similar functional groups but different backbone structures.
Uniqueness
3,6,9,12-TETRAOXATETRADECANE-1,14-DIYL-BIS-METHANETHIOSULFONATE is unique due to its specific structure that allows for efficient cross-linking and its stability under various conditions . Its ability to form stable disulfide bonds makes it particularly valuable in biochemical and industrial applications .
Properties
Molecular Formula |
C12H26O8S4 |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
methyl-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C12H26O8S4/c1-23(13,21)19-11-9-17-7-5-15-3-4-16-6-8-18-10-12-20-24(2,14)22/h3-12H2,1-2H3 |
InChI Key |
BBEXHRRZQASSTJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=S)OCCOCCOCCOCCOCCOS(=O)(=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


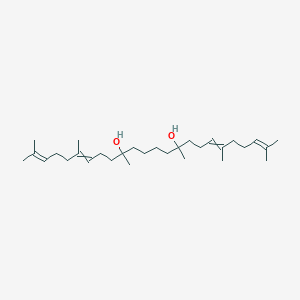
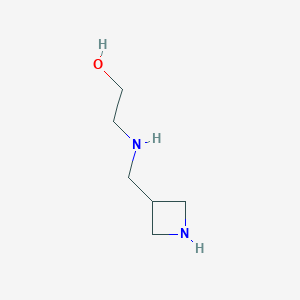
![2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI)](/img/structure/B13811808.png)
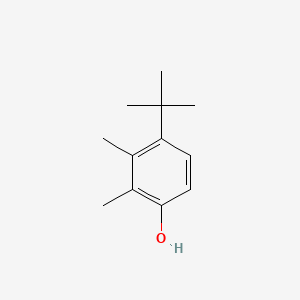
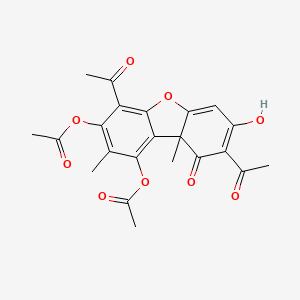
![(1R,4R)-2-benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B13811822.png)
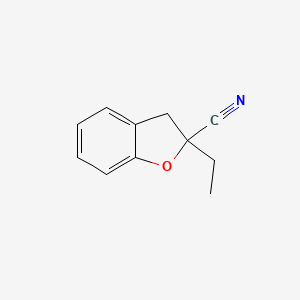
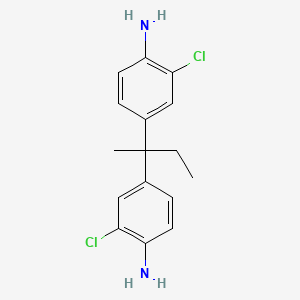
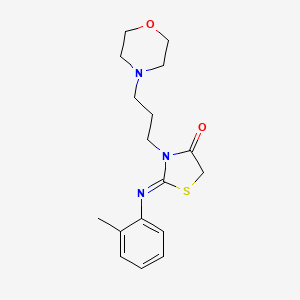
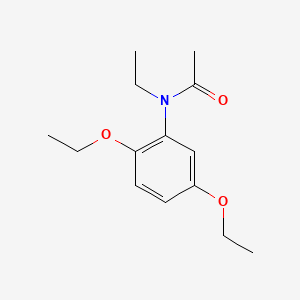
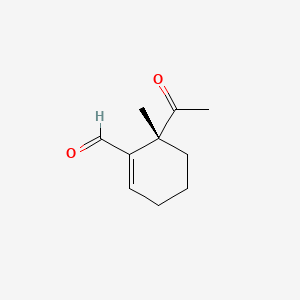
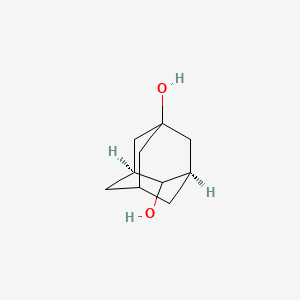
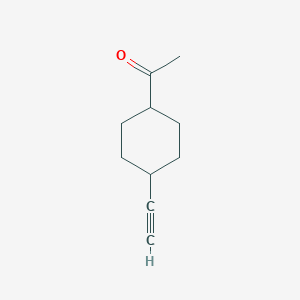
![Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride; [(6-Amino-hexyl)-carboxymethyl-amino]-acetic Acid Dihydrochloride](/img/structure/B13811864.png)
